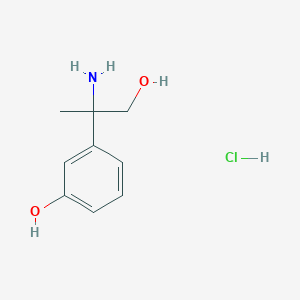

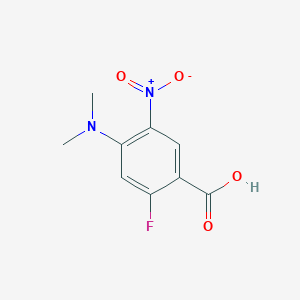

4-(Dimethylamino)-2-fluoro-5-nitrobenzoic acid

Descripción general

Descripción

4-(Dimethylamino)-2-fluoro-5-nitrobenzoic acid is a compound that belongs to the class of organic compounds known as aminobenzoic acids. These are benzoic acids containing an amine group attached to the benzene moiety . It appears as a white to beige to grey-green crystalline powder .

Synthesis Analysis

The synthesis of similar compounds, such as 4-(Dimethylamino)benzylidene-4-acetamideaniline and 4-(Dimethylamino)benzylidene-4-nitroaniline, has been studied. The phase diagram representing solid–liquid equilibrium of the entire range of composition and thermodynamic studies of these binary organic systems have been studied by solid-state synthetic route .Molecular Structure Analysis

The molecular structure of similar compounds like 4-(N,N-Dimethylamino)benzonitrile (DMABN) has been studied. The compound exhibits two distinct fluorescence emission bands in sufficiently polar solvents .Chemical Reactions Analysis

4-Dimethylaminopyridine (DMAP), a derivative of pyridine, is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been investigated. For instance, the Frontier Molecular Orbital (FMO), Natural Bond Orbital (NBO), charge distribution, Nonlinear Optics (NLO), and stability of the titled molecule of a similar compound were studied. The HOMO–LUMO energy gap was found to be 2.806 eV indicating the stiff and smooth nature of the titled molecule .Aplicaciones Científicas De Investigación

1. Potential in Drug Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound closely related to 4-(Dimethylamino)-2-fluoro-5-nitrobenzoic acid, is recognized as a versatile building block in heterocyclic oriented synthesis. It has shown efficacy in the preparation of substituted nitrogenous heterocycles, crucial in drug discovery (Křupková et al., 2013).

2. Role in Peptide Synthesis

The use of 4-(dimethylamino)pyridine N-oxide (DMAPO) in conjunction with 2-methyl-6-nitrobenzoic anhydride, an analog of this compound, has been demonstrated in the efficient synthesis of carboxamides or peptides. This method is notable for its high yield and minimal racemization, critical in peptide synthesis (Shiina et al., 2008).

3. In Analytical Chemistry

The derivative 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a compound structurally similar to this compound, has been used as a fluorescent labeling reagent in high-performance liquid chromatography for the detection of amino acids. Its application extends to analytical techniques for sensitive detection in biochemical analysis (Watanabe & Imai, 1981).

4. In Heterocyclic Chemistry

Compounds structurally related to this compound have been utilized in heterocyclic chemistry. For instance, the synthesis of 2-[1-(dialkylamino)alkyl]-4H-3,1-benzoxazin-4-ones from 2-nitrobenzoic acids, demonstrates the versatility of these compounds in creating valuable heterocyclic frameworks (Kobayashi et al., 2014).

5. In Molecular Probing

A study on 2-(4-dimethylaminophenyl)-5-fluoro-6-(morpholin-4-yl)-1H-benzimidazole, a compound with a similar structure, revealed its potential as a sensitive molecular probe in spectroscopic research. This finding suggests the possible application of this compound derivatives in analytical and diagnostic applications (Tang et al., 2004).

Safety and Hazards

Direcciones Futuras

The future directions for the study of similar compounds include the investigation of the photovoltaic properties of novel complexes. The photovoltaic properties were conducted to evaluate the light harvesting efficiency (LHE), short circuit current density (J SC), Gibbs free energy of injection (ΔG inj), open cycled voltage (V OC) and Gibbs free energy regeneration (ΔG reg) and solar cell conversion efficiency .

Mecanismo De Acción

Target of Action

The primary targets of 4-(Dimethylamino)-2-fluoro-5-nitrobenzoic acid are currently unknown . Related compounds such as 4-(dimethylamino)benzoic acid have been found to interact with proteins such as the replicase polyprotein 1ab and orf1a polyprotein in sars-cov .

Mode of Action

It is likely that it interacts with its targets in a similar manner to other benzoic acid derivatives, potentially involving interactions with amino acid residues in the target proteins .

Biochemical Pathways

Related compounds such as 4-(dimethylamino)benzoic acid are known to be involved in various biochemical processes, including the biosynthesis and degradation of amino acids .

Pharmacokinetics

Related compounds such as 4-dimethylaminopyridine have been found to be more basic than pyridine, which may influence their bioavailability .

Result of Action

Related compounds such as 4-(dimethylamino)benzoic acid are known to interact with various proteins, potentially influencing their function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as pH, temperature, and the presence of other chemicals can affect the stability and activity of this compound .

Análisis Bioquímico

Biochemical Properties

4-(Dimethylamino)-2-fluoro-5-nitrobenzoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of ultraviolet-mediated damage to skin. It is a biotransformation product of 2-ethylhexyl 4-(N,N-dimethylamino)benzoate, a widely used UV filter in sunscreen cosmetics . This compound interacts with various enzymes and proteins, including those involved in detoxification pathways. For instance, it has been shown to interact with glutathione S-transferases, which are crucial for the detoxification of harmful substances in cells .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to affect the ubiquitin-proteasome system (UPS), which is critical for maintaining proteostasis and influencing stress resilience, lifespan, and thermal adaptability in organisms . Additionally, it has been shown to impact the expression of genes involved in detoxification pathways, thereby enhancing the cell’s ability to manage oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as an inhibitor of ultraviolet-mediated damage by interacting with enzymes involved in the detoxification of reactive oxygen species . This compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins. For example, it has been shown to activate a distinct detoxification pathway that supports the ubiquitin-proteasome system function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term exposure to this compound has been observed to result in sustained activation of detoxification pathways and enhanced cellular resilience to oxidative stress . Prolonged exposure may also lead to potential cytotoxic effects, necessitating careful monitoring of its concentration and exposure duration in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance the activity of detoxification enzymes and improve cellular resilience to oxidative stress . At higher doses, it can exhibit toxic effects, including oxidative damage to cellular components and disruption of normal cellular functions . Threshold effects have been observed, where the beneficial effects plateau and adverse effects become more pronounced with increasing dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to detoxification and oxidative stress management. It interacts with enzymes such as glutathione S-transferases and cytochrome P450 oxidases, which play crucial roles in the metabolism of xenobiotics and endogenous compounds . This compound has been shown to influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been observed to interact with multidrug resistance-associated proteins (MRPs), which facilitate its transport across cellular membranes . This compound’s localization and accumulation within cells are influenced by its interactions with these transporters, affecting its overall bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus, where it interacts with various biomolecules involved in detoxification and gene regulation . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This precise localization is essential for its effective function in modulating cellular processes and maintaining cellular homeostasis .

Propiedades

IUPAC Name |

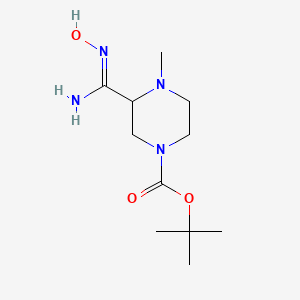

4-(dimethylamino)-2-fluoro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O4/c1-11(2)7-4-6(10)5(9(13)14)3-8(7)12(15)16/h3-4H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEQHJJDPRMPAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C(=C1)F)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

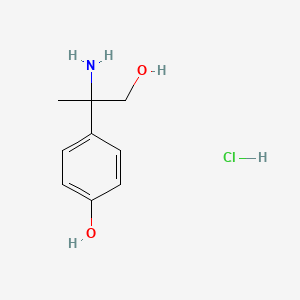

![1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B1382828.png)

![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acetonitrile](/img/structure/B1382837.png)

![1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride](/img/structure/B1382838.png)

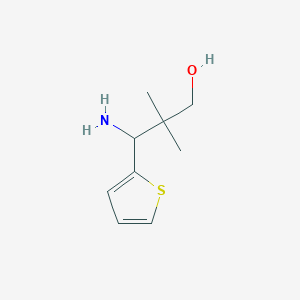

![{1-[Benzyl(methyl)amino]cyclobutyl}methanol](/img/structure/B1382843.png)